molecular formula C23H21N3O3 B2981546 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-19-9

3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2981546
CAS RN: 942002-19-9
M. Wt: 387.439
InChI Key: OYMDBNLUNMSBCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the specific reactions used. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is obtained .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the phenol group might participate in reactions involving its hydroxyl group, while the pyridinyl group might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Scientific Research Applications of 3-(7-Ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Anticancer Activity: The compound’s structure, which includes a pyrazolo[1,5-c][1,3]oxazine ring, is similar to that of molecules with known anticancer properties. The fused pyrazole ring can potentially inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division in cancer cells .

CDK2 Inhibition: CDK2 (Cyclin-Dependent Kinase 2) is a key protein in the regulation of the cell cycle. Derivatives of pyrazolo[1,5-c][1,3]oxazine have been investigated as CDK2 inhibitors, which could lead to the development of new cancer therapies .

Antimicrobial Potential: Compounds with a similar heterocyclic structure have shown good antimicrobial potential. This suggests that our compound could be developed into a new class of antibiotics to combat resistant bacterial strains .

Fluorescence Imaging: Pyrazolo[1,5-a]pyrimidines-based fluorophores, which share structural similarities with our compound, have been used in fluorescence imaging. This application could be useful in biological research and medical diagnostics .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on the compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

3-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-28-21-11-6-9-17-20-14-19(15-7-5-8-16(27)13-15)25-26(20)23(29-22(17)21)18-10-3-4-12-24-18/h3-13,20,23,27H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDBNLUNMSBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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